Picropolygamain
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H16O6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(5R,5aS,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H16O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,12,18-19H,3,7-9H2/t12-,18+,19+/m0/s1 |
InChI Key |
SCTKDFCQZSBHEE-GESALYCCSA-N |
Isomeric SMILES |
C1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2COC(=O)C2C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Synonyms |
picropolygamain |
Origin of Product |
United States |
Occurrence and Distribution of Picropolygamain
Botanical Sources and Species Identification
The isolation of picropolygamain has been reported from several distinct botanical sources. Extensive research has identified its presence in the following species:
Bursera graveolens : A new aryltetralin-type lignan (B3055560) named burseranin (B1245879) and the known lignan this compound were isolated from the methanol (B129727) extract of the stems of this species. jst.go.jpresearchgate.net
Bursera simaruba : this compound has been isolated from the resin of this species. wikiphyto.orgmdpi.comnih.govmdpi.comgoogle.fr It is also known as gumbo-limbo and is a tree reaching heights of 6–15 meters with a characteristic peeling reddish bark. nih.gov
Commiphora incisa : This species is a source of this compound, which was first isolated from its resin in 1985. wikiphyto.orgnih.govmdpi.comabu.edu.ngajol.infoupol.czresearchgate.net
Commiphora kua : The resin of this plant has been reported to contain this compound. abu.edu.ngresearchgate.netresearchgate.net
Commiphora erlangeriana : Along with C. kua, the resin of this species is a known source of this compound. researchgate.netresearchgate.net
Haplophyllum spp. : this compound has also been identified in species belonging to the Haplophyllum genus. wikiphyto.org
The Burseraceae family, which includes Bursera and Commiphora, is known for producing resins, which are complex mixtures of volatile and non-volatile terpenoids and/or phenolic compounds. mdpi.com These resins often serve as a chemical defense mechanism for the plants. mdpi.com
Geographic and Ecological Distribution Patterns
The geographical distribution of plants containing this compound is closely tied to the native habitats of the source species.
Bursera spp. : The genus Bursera comprises approximately 105 species of small trees and shrubs. mdpi.com Their distribution ranges from the southern United States to Peru and the Caribbean, with a particularly high diversity of about 92 species found in Mexico. mdpi.comnih.govmdpi.com These plants are typically found in tropical regions. mdpi.com For instance, Bursera graveolens is a wild tree native to a wide area from Mexico and the Yucatan Peninsula down to Peru and Venezuela. researchgate.net Bursera simaruba has a broad distribution across Mexico and Central America. mdpi.comnih.gov
Commiphora spp. : The genus Commiphora consists of about 150–200 species. researchgate.netresearchgate.net These species are predominantly found in the dry bushlands of tropical Africa, Madagascar, Arabia, India, and South America. researchgate.netresearchgate.net Commiphora species are native to East Africa, with a presence in countries like Tanzania, Kenya, Uganda, Ethiopia, and Somalia. nm-aist.ac.tz
The distribution of these plant species, and consequently this compound, is influenced by various climatic and edaphic (soil-related) factors. hcpgcollege.edu.in Climate is considered the primary control on plant distribution. hcpgcollege.edu.in The distribution of C4 plants, for example, is constrained by temperature and precipitation, with a tendency for phylogenetic clustering in warmer and wetter climates. frontiersin.org The geographic ranges of plant species can be mapped using occurrence records, which help in understanding population density and environmental patterns. mdpi.com
Tissue-Specific Accumulation within Host Plants
This compound is not uniformly distributed throughout the plant. Research indicates a distinct pattern of accumulation in specific tissues, primarily in the resin and stems.
Resin : The resin exuded from the bark of several Bursera and Commiphora species is a primary site of this compound accumulation. wikiphyto.orgmdpi.comnih.govmdpi.comresearchgate.net Specifically, it has been isolated from the resin of Bursera simaruba wikiphyto.orgmdpi.comnih.govmdpi.comgoogle.fr and Commiphora incisa. wikiphyto.orgnih.govmdpi.comajol.infoupol.cz The resins of Commiphora kua and Commiphora erlangeriana are also reported to contain this compound. researchgate.netresearchgate.net Resins are lipid-soluble mixtures of secondary compounds secreted in specialized plant structures and are significant in ecological interactions. mdpi.com
Stems : The stems of certain plants are another location for this compound accumulation. A study on Bursera graveolens isolated this compound from a methanol extract of its stems. jst.go.jpresearchgate.net
The accumulation of secondary metabolites like this compound can be highly tissue-specific. nih.govmdpi.commdpi.com For instance, in soybean cell cultures, UV-B radiation was found to induce tissue-specific regulation of isoflavone (B191592) biosynthesis, with different isoflavones accumulating in cotyledon versus hypocotyl cells. mdpi.com Similarly, studies on Nepenthes plants revealed different metabolite compositions in leaf blades compared to the traps. mdpi.com This tissue-specific accumulation is often linked to the different physiological functions and developmental stages of the tissues. nih.gov
Environmental and Biological Factors Influencing Biosynthesis and Accumulation
The production and accumulation of secondary metabolites like this compound are influenced by a complex interplay of environmental and biological factors.
Environmental Factors:
Climate: Key climatic factors such as temperature, sunlight, and rainfall significantly affect the synthesis of secondary metabolites. mjpms.in Plants in warmer climates, for instance, often produce higher quantities of these compounds. mjpms.in
Light: Light conditions, including intensity, duration (photoperiod), and quality (wavelength), play a crucial role in regulating the biosynthesis of various secondary metabolites. actascientific.comnih.gov High light intensity can increase the content of certain compounds. nih.gov UV-B radiation, in particular, has been shown to stimulate the synthesis of specific metabolites in plant cells. mdpi.com
Soil Conditions: The composition and nutrient availability of the soil impact a plant's ability to produce specific phytochemicals. mjpms.in Variations in macro- and micro-nutrients have been shown to correlate with the production of compounds like podophyllotoxin (B1678966). mdpi.com
Altitude: Higher altitudes can lead to an increased synthesis of secondary metabolites as a protective mechanism against harsher environmental conditions. mjpms.in
Environmental Stress: Stressors such as pollution and drought can stimulate the production of secondary metabolites as a defense response. mjpms.in
Biological Factors:
Genetics: The ability of a plant to produce certain compounds is genetically determined. hcpgcollege.edu.in
Plant Development (Ontogeny): The concentration of secondary metabolites can vary depending on the developmental stage of the plant or specific organ. hcpgcollege.edu.in
Herbivory and Pathogen Attack: Plants produce secondary metabolites, including those found in resins, as a chemical defense against herbivores and pathogens. mdpi.comabu.edu.ngscribd.com The synthesis of these defensive compounds can be induced by wounding or attack. scribd.com
The balance between the rate of synthesis and the rate of loss (through turnover, catabolism, or release into the environment) ultimately controls the accumulation of any given compound within the plant. scribd.com
Data Tables
Table 1: Botanical Sources of this compound
| Family | Genus | Species |
| Burseraceae | Bursera | Bursera graveolens |
| Bursera simaruba | ||
| Commiphora | Commiphora incisa | |
| Commiphora kua | ||
| Commiphora erlangeriana | ||
| Rutaceae | Haplophyllum | Haplophyllum spp. |
Table 2: Tissue-Specific Accumulation of this compound
| Plant Species | Tissue |
| Bursera graveolens | Stems |
| Bursera simaruba | Resin |
| Commiphora incisa | Resin |
| Commiphora kua | Resin |
| Commiphora erlangeriana | Resin |
Advanced Structural Elucidation and Stereochemistry of Picropolygamain
High-Resolution Spectroscopic Techniques for Structure Determination
The elucidation of picropolygamain's structure was achieved through the combined application of several high-resolution spectroscopic methods. scispace.com Each technique provides unique and complementary information, which, when pieced together, reveals the molecule's precise architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. measurlabs.com For this compound, both ¹H and ¹³C NMR spectroscopy were instrumental in establishing its carbon skeleton and the relative arrangement of its atoms. scispace.com
¹H NMR provides detailed information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through techniques like the Nuclear Overhauser Effect (NOE). ¹³C NMR, in turn, maps the carbon framework of the molecule. mst.edu The analysis of ¹³C NMR data for this compound, alongside its epimer polygamain, allows for direct comparison and assignment of chemical shifts, confirming the shared aryltetralin core structure. researchgate.net The key differences in the spectra between this compound and polygamain, particularly for the carbons at and near the C-2 position, provide definitive evidence of their epimeric nature. scispace.comresearchgate.net
Table 1: Representative ¹³C NMR Data for Lignan (B3055560) Skeletons This table illustrates typical chemical shifts for key carbons in the aryltetralin lignan framework, based on data available for related compounds. Specific shifts for this compound are determined through detailed spectral analysis.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Structural Information Provided |
| C-1 | 40 - 50 | Benzylic carbon, part of the tetralin ring |
| C-2, C-3 | 35 - 50 | Carbons in the tetralin ring, stereochemistry influences shift |
| C-9 (Lactone Carbonyl) | 170 - 180 | Indicates the presence of a γ-lactone ring |
| Aromatic Carbons | 100 - 150 | Defines the substitution pattern on the aromatic rings |
| Methoxy (B1213986) (-OCH₃) | 55 - 60 | Presence and number of methoxy functional groups |
| Methylenedioxy (-O-CH₂-O-) | ~101 | Characteristic signal for the methylenedioxy bridge |
Note: This is a generalized representation. Actual values are determined from experimental spectra.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing crucial information about a molecule's weight and elemental composition. labmanager.com High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is particularly vital. mdpi.comuni-rostock.de It provides an exact mass measurement, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula. bioanalysis-zone.com For this compound, HRMS confirms its elemental composition, which is identical to that of its isomer, polygamain. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, especially when analyzing complex mixtures like plant resins. In this technique, the gas chromatograph separates individual components of the mixture before they are introduced into the mass spectrometer for identification. researchgate.net This allows for the identification of this compound within the resin of Commiphora incisa and distinguishes it from other co-occurring lignans (B1203133) and terpenes. scispace.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the analysis of this compound, IR spectra would confirm the presence of key structural features such as the γ-lactone ring (indicated by a strong carbonyl (C=O) stretching vibration), aromatic rings, and ether linkages (C-O stretching). scispace.comresearchgate.net
X-ray crystallography is the gold standard for molecular structure determination. wikipedia.organton-paar.com It involves directing X-rays at a single, high-quality crystal of a compound. The way the X-rays are diffracted by the electron clouds of the atoms allows for the calculation of a three-dimensional electron density map, which in turn reveals the precise position of every atom in the molecule. libretexts.orgmpg.de
This method provides unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. While a specific crystal structure for this compound itself is not widely reported, the structures of many related lignans, including podophyllotoxin (B1678966) and its derivatives, have been confirmed by X-ray analysis. researchgate.netresearchgate.netnih.gov This technique is crucial for validating the structural and stereochemical assignments made by spectroscopic methods, especially for complex molecules with multiple stereocenters. researchgate.net
Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Functional Group and Stereochemical Analysis
Stereochemical Aspects and Isomeric Forms of this compound (e.g., (5R-(5α,5aα,8aα)), C-2 Epimer)
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity and function. wikipedia.orglibretexts.org this compound is a stereoisomer of polygamain; specifically, it is its C-2 epimer. researchgate.netthieme-connect.comthieme-connect.de Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. wikipedia.orgbu.edu
The core aryltetralin structure of these lignans has three contiguous chiral centers, designated as C-1, C-2, and C-3. The absolute configurations for these centers have been assigned as:
Polygamain : (1R, 2R, 3R) researchgate.netthieme-connect.com
This compound : (1R, 2S, 3R) researchgate.netthieme-connect.com
This single inversion of stereochemistry at the C-2 position distinguishes this compound from polygamain. This seemingly minor structural change results in a different three-dimensional shape, which can lead to distinct physical properties and biological activities. The nomenclature system (5R-(5α,5aα,8aα)) represents a different convention for naming the stereocenters within the fused ring system but ultimately describes the same spatial relationships. The key isomeric feature remains the epimeric relationship at the carbon corresponding to the C-2 position.
Table 2: Stereochemical Relationship between this compound and Polygamain
| Compound | Configuration at C-1 | Configuration at C-2 | Configuration at C-3 | Stereochemical Relationship |
| This compound | R | S | R | C-2 Epimer |
| Polygamain | R | R | R | C-2 Epimer |
Comparative Structural Analysis with Related Lignans (e.g., Polygamain, Podophyllotoxins)
Understanding the structure of this compound is enhanced by comparing it to other structurally related lignans.
Podophyllotoxins : This is a prominent class of aryltetralin lignans known for their potent cytotoxic activities. nih.govnih.gov Like this compound, podophyllotoxin possesses an aryltetralin core. However, there are key differences. Podophyllotoxin and its analogues typically have a different substitution pattern on the aromatic E-ring (often a trimethoxyphenyl group) and, crucially, a different stereochemical configuration. nih.gov The stereochemistry of the lactone ring fusion (the 2,3-trans configuration) is considered critical for the high cytotoxic activity of podophyllotoxins, a feature that differs in other lignan series. nih.gov
Other Commiphora Lignans : Lignans isolated from other Commiphora species, such as erlangerins A, B, C, and D from Commiphora erlangeriana, provide further context. researchgate.netnih.gov Erlangerins A and B are of the polygamatin-type (structurally similar to polygamain/picropolygamain), while erlangerins C and D are structurally more related to podophyllotoxin. researchgate.netnih.gov This demonstrates that the Commiphora genus produces a diverse array of lignan skeletons, with subtle variations in oxygenation patterns and stereochemistry.
Table 3: Structural Comparison of this compound and Related Lignans
| Feature | This compound | Polygamain | Podophyllotoxin |
| Lignan Type | Aryltetralin | Aryltetralin | Aryltetralin |
| Core Skeleton | Tetralin-γ-lactone | Tetralin-γ-lactone | Tetralin-γ-lactone |
| Stereochemistry (C1,C2,C3) | 1R, 2S, 3R | 1R, 2R, 3R | 1R, 2R, 3R (typical) |
| Aromatic Ring B Substituent | Methylenedioxy | Methylenedioxy | Methoxy |
| Aromatic Ring E Substituent | Methoxy & Hydroxyl (or Methoxy) | Methoxy & Hydroxyl (or Methoxy) | Trimethoxy |
Biosynthesis and Metabolic Pathways of Picropolygamain
Precursor Pathways and Enzymatic Transformations (e.g., Phenylpropanoid Pathway, L-Phenylalanine/L-Tyrosine)
The journey to synthesizing picropolygamain begins with the phenylpropanoid pathway, a crucial metabolic route in plants responsible for the production of a wide array of secondary metabolites. frontiersin.orgnih.gov This pathway utilizes the aromatic amino acids L-phenylalanine and, in some cases, L-tyrosine as its initial substrates. wikipedia.orgmdpi.comnih.gov
The biosynthesis of lignans (B1203133), including this compound, is initiated from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. mdpi.commdpi.com Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgresearchgate.net Cinnamic acid is then hydroxylated to form p-coumaric acid, which serves as a key intermediate. mdpi.com
From p-coumaric acid, a series of enzymatic reactions involving hydroxylations, methylations, and reductions lead to the formation of monolignols, primarily coniferyl alcohol. mdpi.comnih.gov These monolignols are the fundamental building blocks of both lignin (B12514952) and lignans. nih.govmdpi.com The biosynthetic pathways of lignin and lignans diverge at this point; lignans are formed through the dimerization of monolignols, whereas lignin is a result of their polymerization. mdpi.com
The dimerization of two coniferyl alcohol molecules is a critical step, often mediated by dirigent proteins (DIRs), leading to the formation of pinoresinol (B1678388). mdpi.complos.org Pinoresinol is a central precursor for many lignans. mdpi.com Subsequent enzymatic transformations, including reductions and oxidations, convert pinoresinol into various lignan (B3055560) structures. For instance, pinoresinol can be reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) by the enzyme pinoresinol-lariciresinol reductase (PLR). mdpi.complos.orgresearchgate.net Secoisolariciresinol can then be oxidized to matairesinol (B191791) by secoisolariciresinol dehydrogenase (SIRD). plos.orgresearchgate.net While the direct biosynthetic steps from these common lignan precursors to this compound are not fully elucidated in the provided search results, it is understood that matairesinol is a key intermediate that can lead to a diversity of lignan structures. d-nb.info The biosynthesis of podophyllotoxin (B1678966), a related lignan, proceeds from matairesinol through several intermediates, suggesting a potential parallel for this compound. mdpi.comnih.gov
Identification and Characterization of Biosynthetic Enzymes
Several key enzymes involved in the lignan biosynthetic pathway leading to precursors of this compound have been identified and characterized. These enzymes play pivotal roles in catalyzing specific reactions that determine the final structure of the lignan.
Key Biosynthetic Enzymes:
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. wikipedia.orgmdpi.com |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid and its derivatives by converting them to their corresponding CoA esters. nih.gov |
| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. nih.gov |
| Cinnamyl-Alcohol Dehydrogenase | CAD | Reduces cinnamyl aldehydes to monolignols, such as coniferyl alcohol. researchgate.net |
| Dirigent Proteins | DIRs | Mediate the stereospecific coupling of two monolignol radicals to form the initial lignan, typically pinoresinol. mdpi.commdpi.com |
| Pinoresinol-Lariciresinol Reductase | PLR | A bifunctional enzyme that sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol. researchgate.netmdpi.com |
| Secoisolariciresinol Dehydrogenase | SIRD | Oxidizes secoisolariciresinol to matairesinol. plos.orgresearchgate.net |
| Uridine Diphosphate Glycosyltransferases | UGTs | Catalyze the glycosylation of lignans, which can affect their solubility and storage. frontiersin.orgresearchgate.net |
| Cytochrome P450 Enzymes | CYPs | A diverse family of enzymes involved in various oxidative reactions in the pathway, including hydroxylations and the formation of specific ring structures. plos.orgoup.commdpi.com |
The identification of these enzymes has often been achieved through a combination of biochemical assays, protein purification, and molecular biology techniques. researchgate.netoup.com For example, recombinant versions of enzymes like AtPLRs from Arabidopsis thaliana have been expressed and shown to have strict substrate preferences, highlighting their role in determining the specific lignan profile of a plant. researchgate.net
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is a highly regulated process controlled at the genetic level. This regulation ensures that the compound is produced in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.
Transcriptomic and Proteomic Studies of Biosynthetic Pathways
Transcriptomic and proteomic analyses provide a broader view of the genes and proteins involved in this compound biosynthesis. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been used to identify differentially expressed genes in lignan-producing tissues. researchgate.netmdpi.comnih.gov For example, in Isatis indigotica, a plant rich in lignans, transcriptomic analysis identified 41 differentially expressed genes related to phenylpropanoid synthesis. researchgate.net Similarly, transcriptome sequencing in Kadsura coccinea identified numerous genes involved in the phenylpropanoid biosynthesis pathway, which is essential for lignan synthesis. mdpi.comnih.gov
These studies often reveal that the expression of genes encoding key enzymes like PAL, 4CL, and PLR is upregulated in tissues that accumulate high levels of lignans. nih.govresearchgate.net Furthermore, transcriptomic analyses have helped to identify transcription factors, such as those from the MYB, WRKY, and AP2-EREBP families, that likely regulate the expression of lignan biosynthetic genes. researchgate.netmdpi.com
Proteomic studies, which focus on the proteins present in a cell, complement transcriptomic data by confirming the presence and abundance of the biosynthetic enzymes themselves. Integrated analyses of the metabolome, transcriptome, and proteome provide a comprehensive understanding of the complex regulatory networks governing lignan biosynthesis. frontiersin.org
Metabolic Engineering Strategies for Enhanced Production
The valuable biological activities of lignans have spurred interest in developing strategies to increase their production. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, offers a promising approach to enhance the yield of specific compounds like this compound. wikipedia.orgmdpi.com
Several metabolic engineering strategies have been explored for lignan production:
Blocking Competing Pathways: Another strategy is to block or down-regulate competing metabolic pathways that draw precursors away from the desired product. wikipedia.org For instance, since lignans and lignin share common precursors, down-regulating genes specific to lignin biosynthesis could redirect metabolic flow towards lignan production. tandfonline.com RNA interference (RNAi) has been successfully used to down-regulate the PLR gene in Forsythia koreana, leading to the accumulation of the precursor pinoresinol. oup.com
Heterologous Expression: This involves introducing genes from one organism into another to produce a compound that the host organism does not naturally synthesize. wikipedia.org For instance, genes from sesame involved in the synthesis of certain lignans have been expressed in Forsythia, resulting in the production of novel lignans in the host plant. oup.comfrontiersin.org
Systems Metabolic Engineering: This more comprehensive approach utilizes genome-scale metabolic models to identify multiple gene targets for modification to achieve a synergistic effect on production. nih.gov This can involve a combination of overexpression and knockdown of various genes to optimize the entire metabolic network for the production of the target compound.
These strategies, often guided by insights from functional genomics and transcriptomics, hold significant potential for the sustainable and high-level production of valuable lignans like this compound in microbial or plant-based systems. researchgate.netfrontiersin.orgacs.org
Synthetic Methodologies and Chemical Modifications of Picropolygamain
Total Synthesis Approaches to Picropolygamain and Analogues
The total synthesis of complex natural products like this compound, an aryltetralin-type lignan (B3055560), presents significant challenges in controlling stereochemistry and achieving efficient assembly of the molecular framework. While specific total synthesis routes for this compound are not extensively documented in publicly available literature, the synthesis of structurally related lignans (B1203133) provides a blueprint for potential synthetic strategies. This compound has been isolated from natural sources such as Bursera graveolens and Commiphora incisa, and its absolute structure has been confirmed through spectral analysis. researchgate.net
General approaches to the synthesis of aryltetralin lignans often involve the construction of the core tetralin ring system with precise control over the stereocenters. Key strategies in the synthesis of lignan analogues, such as podophyllotoxin (B1678966), include multi-step sequences that may involve asymmetric reactions to establish the required stereochemistry. mdpi.comnih.gov For instance, the enantioselective total synthesis of the lignan (+)-linoxepin was achieved in eleven steps, highlighting key reactions like domino carbopalladation/Mizoroki-Heck reactions. nih.gov Such advanced synthetic methods are indicative of the approaches that could be adapted for the total synthesis of this compound.
The synthesis of lignans often starts from readily available precursors and employs a series of reactions to build the complex scaffold. For example, the total synthesis of other lignans has been achieved from common starting materials through strategic bond formations. organicchemistry.eu A divergent synthesis approach, where a common intermediate is used to prepare various analogues, is an efficient strategy that could be applied to generate a library of this compound-related compounds for biological screening. researchgate.net
Table 1: Key Strategies in the Total Synthesis of Lignan Analogues
| Strategy | Description | Example Application |
| Domino Reactions | Multiple bond-forming reactions occur in a single step, increasing efficiency. | Used in the synthesis of (+)-linoxepin to form a pentacyclic system. nih.gov |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | Essential for controlling the stereochemistry of the multiple chiral centers in lignans. |
| Convergent Synthesis | Different fragments of the molecule are synthesized separately and then joined together. | Often employed to improve overall yield and efficiency in complex syntheses. |
| Divergent Synthesis | A common intermediate is modified to produce a variety of related compounds. researchgate.net | Useful for creating libraries of analogues for SAR studies. |
Chemoenzymatic and Semisynthetic Derivatization Strategies
Chemoenzymatic and semisynthetic approaches offer powerful alternatives to total synthesis, particularly when the natural product or a close analogue is readily available. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel derivatives. frontiersin.orgnih.gov
Chemoenzymatic synthesis utilizes enzymes to perform specific transformations, such as selective acylation, glycosylation, or oxidation, on a substrate. frontiersin.orgnih.gov This approach is highly regio- and stereoselective, which is a significant advantage when dealing with complex molecules like this compound that have multiple reactive sites. For example, lipases are commonly used for the selective esterification of hydroxyl groups. csic.es While specific chemoenzymatic modifications of this compound are not detailed in the available literature, the presence of hydroxyl groups in its structure suggests that such enzymatic modifications are feasible.
Semisynthesis starts with a natural product or a key intermediate and modifies it through chemical reactions. This is a widely used strategy for creating analogues of complex natural products. mdpi.com For instance, the anticancer drugs etoposide (B1684455) and teniposide (B1684490) are semisynthetic derivatives of podophyllotoxin. researchgate.net Similarly, this compound, being a natural lignan, could serve as a starting scaffold for semisynthetic modifications. The functional groups present in this compound, such as the lactone ring and the aromatic hydroxyl groups, are amenable to a variety of chemical transformations. For example, Mannich base analogues of the lignans magnolol (B1675913) and honokiol (B1673403) have been successfully synthesized, demonstrating the potential for creating new derivatives with interesting biological activities. nih.gov
Table 2: Potential Derivatization Strategies for this compound
| Strategy | Target Functional Group | Potential Modification |
| Esterification/Etherification | Aromatic hydroxyl groups | Introduction of various alkyl or acyl groups to modify lipophilicity and steric properties. |
| Lactone Ring Opening/Modification | Butyrolactone ring | Conversion to an open-chain hydroxy acid or amidation to explore different pharmacophores. |
| Aromatic Substitution | Aromatic rings | Introduction of substituents like halogens, nitro groups, or amino groups to alter electronic properties. |
| Mannich Reaction | Phenolic hydroxyl groups | Introduction of aminomethyl groups to enhance solubility and create new interaction points. nih.gov |
Structure-Activity Relationship (SAR) Studies via Synthetic Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its therapeutic effects. researchgate.netmdpi.com
For many lignans, including podophyllotoxin analogues, specific structural elements are known to be critical for their biological activity. mdpi.com These often include:
The stereochemistry at the chiral centers: The spatial arrangement of the substituents is often crucial for binding to biological targets.
The nature of the substituents on the aromatic rings: The presence and position of groups like methoxy (B1213986) and hydroxyl can significantly influence activity.
The lactone ring: This moiety is often essential for the biological effects of many lignans.
SAR studies on related compounds have provided valuable insights. For example, in a series of palmatine (B190311) derivatives, the introduction of a suitable secondary amine substituent at the 9-position was found to be beneficial for antibacterial potency. mdpi.com In another study on piperine (B192125) derivatives, modifications to the aromatic ring, the conjugated dienone system, and the piperidine (B6355638) ring all had significant effects on biological activity. researchgate.net For magnolol and honokiol derivatives, the introduction of Mannich base functionalities led to potent α-glucosidase inhibitors. nih.gov
Based on these findings for related lignans, SAR studies on this compound would likely focus on modifying the substitution pattern on its two aromatic rings and exploring the importance of the lactone ring and the stereochemistry of the tetralin core. The goal of such studies would be to develop analogues with improved potency, selectivity, and pharmacokinetic properties.
Advanced Synthetic Route Design and Optimization
The design of an efficient and scalable synthetic route is a critical aspect of drug development. Modern synthetic route design for complex molecules like this compound involves a combination of traditional retrosynthetic analysis and advanced computational tools. organicchemistry.eu
Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into simpler, commercially available starting materials. This helps in identifying key bond disconnections and strategic intermediates.
Computational tools and machine learning are increasingly being used to predict the feasibility of synthetic routes, optimize reaction conditions, and even discover novel synthetic pathways. mdpi.com These tools can analyze vast amounts of chemical reaction data to suggest the most efficient and cost-effective routes.
Optimization of reaction conditions is another crucial step. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the product while minimizing side reactions. Techniques like Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space.
For a molecule like this compound, an optimized synthetic route would aim for:
Stereocontrol: To produce the desired stereoisomer with high purity.
Scalability: The ability to produce the compound on a large scale for further development.
By integrating these advanced principles, chemists can design and execute more efficient and sustainable synthetic routes for this compound and its analogues, facilitating their further investigation as potential therapeutic agents.
Molecular Mechanisms of Action and Biological Interactions in Vitro/in Silico Focus
Target Identification and Receptor Binding Studies
Picropolygamain, a lignan (B3055560) compound, has been the subject of various studies to identify its molecular targets and understand its binding interactions. A key target that has emerged is the Insulin-like Growth Factor-1 Receptor (IGF-1R). This compound, also known as Picropodophyllin (PPP), acts as a non-ATP competitive tyrosine kinase inhibitor (TKI) for IGF-1R. nih.gov It specifically targets the phosphorylation of Y1136 in the activation loop of the receptor. This specificity is noteworthy as it discriminates between IGF-1R and the closely related insulin (B600854) receptor (IR), a feature not common among other IGF-1R ATP competitive TKIs. nih.gov
In cell-free kinase assays, this compound demonstrates potent inhibition of IGF-1R with an IC50 value of 1 nM. merckmillipore.com Further studies have shown its ability to inhibit receptor autophosphorylation in various cancer cell lines at concentrations of 60 nM or less. merckmillipore.com While IGF-1R is a primary target, research suggests that the effects of this compound, particularly in certain resistant cancer cells, may not be solely dependent on IGF-1R inhibition. nih.govnih.gov For instance, siRNA-mediated knockdown of IGF-1R did not fully replicate the reduction in viability seen with this compound treatment in pemetrexed-resistant malignant pleural mesothelioma cells, indicating the involvement of other mechanisms. nih.govnih.gov
Beyond IGF-1R, network pharmacology studies have predicted other potential protein targets for this compound. These computational approaches have identified proteins such as AKT1, MAPK3, EGFR, and MAPK1 as having a high degree of connection to this compound. nih.govfrontiersin.org These findings suggest a multi-target nature for the compound, which is a common characteristic of many natural products. researchgate.netnih.govmdpi.com
The process of target identification for compounds like this compound often involves a combination of direct biochemical methods, genetic interactions, and computational inferences. genscript.comresearchgate.net Techniques like photoaffinity labeling (PAL) and cellular thermal shift assay (CETSA) are instrumental in identifying the direct molecular targets of bioactive compounds. researchgate.netnih.gov
Table 1: Target and Receptor Binding Data for this compound
| Target | Type of Inhibition | IC50 | Cell Lines/Assay Conditions | Reference |
| IGF-1R | Non-ATP competitive TKI | 1 nM | Cell-free kinase assay | merckmillipore.com |
| IGF-1R Autophosphorylation | Inhibition | ≤ 60 nM | Melanoma cell lines | merckmillipore.com |
| HIV-1 Reverse Transcriptase | Moderate activity | 11.7 µg/ml | In vitro assay | researchgate.net |
Interaction with Cellular Pathways
This compound exerts its biological effects by modulating several key cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis. A significant aspect of its mechanism involves the disruption of the tubulin cytoskeleton and interference with critical signaling pathways.
Tubulin Cytoskeleton Modulation: this compound has been shown to inhibit microtubule formation. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in cell structure, migration, and mitosis. mdpi.comcureffi.org By interfering with microtubule dynamics, this compound can induce aberrant mitosis. nih.gov For example, in pemetrexed-resistant malignant pleural mesothelioma cells, it caused the formation of multipolar spindles and multinucleation. nih.gov This disruption of the mitotic spindle is a known mechanism for inducing cell cycle arrest and subsequent cell death. nih.gov
Signaling Pathways and Cell Cycle: The compound influences several signaling pathways that regulate cell proliferation and survival. nih.gov One of the well-documented pathways affected by a related compound, Picropodophyllotoxin (PPT), is the p38 MAPK signaling pathway. nih.gov Activation of this pathway is linked to the generation of reactive oxygen species (ROS). nih.gov
The cell cycle, a tightly regulated process, is a primary target. khanacademy.org this compound and its epimer have been observed to induce cell cycle arrest at different phases. For instance, Picropodophyllotoxin (PPT) causes G1 phase arrest in human colorectal cancer cells. nih.gov In contrast, in pemetrexed-resistant malignant pleural mesothelioma cell lines, this compound induced sub-G1 arrest in H2452/PEM cells and G2/M phase arrest in 211H/PEM cells. nih.gov This arrest is often a prelude to apoptosis. nih.gov The p53/p21WAF1/CIP1 and p16INK4A/RB tumor suppressor pathways are central regulators of cell cycle arrest in response to cellular stress. frontiersin.org
Interaction with IGF-1R Pathway: As a potent inhibitor of IGF-1R, this compound directly interferes with the signaling cascade initiated by this receptor. nih.gov The binding of ligands like IGF-1 and IGF-2 to IGF-1R normally activates downstream pathways such as the PI3K-AKT and RAS-MAPK pathways, which promote cell growth and survival. nih.gov By inhibiting IGF-1R phosphorylation, this compound effectively blocks these pro-survival signals. nih.govnih.gov However, studies have also indicated that its efficacy in certain cancer cells is not solely dependent on IGF-1R inhibition, pointing to a more complex interaction with cellular pathways. nih.govnih.gov
Table 2: this compound's Interaction with Cellular Pathways
| Cellular Pathway/Process | Observed Effect | Cell Line/Model | Reference |
| Tubulin Cytoskeleton | Inhibition of microtubule formation, induction of aberrant mitosis | Pemetrexed-resistant MPM cells | nih.gov |
| p38 MAPK Signaling | Activation (by Picropodophyllotoxin) | HCT116 human colorectal cancer cells | nih.gov |
| Cell Cycle | G1 phase arrest (by Picropodophyllotoxin) | HCT116 human colorectal cancer cells | nih.gov |
| Cell Cycle | Sub-G1 arrest | H2452/PEM MPM cells | nih.gov |
| Cell Cycle | G2/M phase arrest | 211H/PEM MPM cells | nih.gov |
| IGF-1R Pathway | Inhibition of IGF-1R phosphorylation | Pemetrexed-resistant MPM cells | nih.govnih.gov |
Network Pharmacology and Systems Biology Approaches to this compound Activity
Network pharmacology and systems biology offer a holistic approach to understanding the complex mechanisms of action of compounds like this compound. nih.govmdpi.com These methodologies move beyond the single-target concept and explore the interactions of a drug with multiple targets within a biological network. nih.govmdpi.com
Through data mining and network analysis, studies have identified this compound as a key active component in traditional remedies like myrrh, with predicted interactions across numerous targets and pathways. nih.govfrontiersin.org For instance, in the context of diabetes treatment, network pharmacology analysis of myrrh identified this compound as a primary active component. nih.govfrontiersin.org The analysis constructed a "component–target–pathway" network, which predicted that this compound connects to multiple targets. nih.govfrontiersin.org
The targets with the highest degree of connectivity to this compound and other active components in these networks include AKT1, MAPK3, EGFR, and MAPK1. nih.govfrontiersin.org This suggests that this compound's therapeutic effects may arise from its ability to modulate a network of interconnected proteins rather than a single entity. This multi-target, multi-channel characteristic is a hallmark of many natural products and is believed to contribute to their efficacy, particularly in chronic diseases. researchgate.net
Systems biology approaches, which integrate various "omic" datasets (e.g., transcriptomics, proteomics), can further elucidate the broader biological impact of this compound. genscript.com By analyzing changes in gene and protein expression patterns following treatment, researchers can map the perturbed cellular pathways and gain a more comprehensive understanding of the compound's mode of action. These computational approaches are becoming increasingly integral to modern drug discovery for predicting drug-target interactions and understanding the systemic effects of therapeutic agents. fmhr.org
Computational Modeling and Molecular Docking Studies
Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the binding of small molecules like this compound to their protein targets at a molecular level. fmhr.orgnih.govarxiv.org These methods provide insights into the binding affinity, orientation, and specific interactions that stabilize the ligand-protein complex.
Molecular docking studies have been instrumental in understanding the interaction of this compound with its targets. For example, in a study investigating the active components of myrrh for diabetes treatment, this compound was identified as a key ligand. nih.govfrontiersin.org Docking simulations were performed to analyze its interaction with target proteins identified through network pharmacology, such as SRC, BCL2, STAT3, ESR1, AKT1, and IL6. nih.govfrontiersin.org Such studies help in visualizing the binding mode and identifying the key amino acid residues involved in the interaction.
The general process of molecular docking involves defining the three-dimensional structures of both the ligand (this compound) and the receptor (target protein). mdpi.com An algorithm then samples various conformations and orientations of the ligand within the binding site of the receptor, scoring them based on a force field that estimates the binding energy. mdpi.com The resulting docked poses with the lowest energy scores represent the most probable binding modes. mdpi.com
These computational approaches are not only used for validating experimental findings but also for screening large compound libraries to identify potential new inhibitors for a given target. uokerbala.edu.iq For this compound, molecular dynamics simulations could further be employed to study the stability of the docked complex over time and to understand the dynamic nature of the interactions. mdpi.com The insights gained from computational modeling and docking are crucial for structure-based drug design and for optimizing the lead compounds to enhance their potency and selectivity. uokerbala.edu.iq
In Vitro Cellular Responses and Phenotypic Changes
In vitro studies using various cell lines have demonstrated that this compound elicits significant cellular responses, primarily characterized by anti-proliferative activity and the induction of cell death. mdpi.comnih.gov
Anti-proliferative Activity: this compound has shown potent anti-proliferative effects against a range of cancer cell lines. mdpi.comnih.gov In a study on gynecological cancer, it exhibited an interesting anti-proliferative activity on the HeLa cell line with an IC50 value of 9.31 ± 1.01 µM. mdpi.com It also displayed important cytotoxic activity against the human HT1080 fibrosarcoma cell line, with an inhibitory effect comparable to the positive control, adriamycin. mdpi.com Furthermore, its epimer, Picropodophyllotoxin (PPT), has been shown to inhibit the proliferation of human colorectal cancer cells. nih.gov
Cell Death Induction: A key mechanism underlying the anti-cancer effects of this compound is the induction of programmed cell death, or apoptosis. nih.govresearchgate.netnih.govresearchgate.net Studies on its epimer, Picropodophyllotoxin, in HCT116 colorectal cancer cells revealed that it induces apoptosis, which is associated with the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway. nih.gov This process involves the depolarization of the mitochondrial inner membrane and caspase-dependent mechanisms. nih.gov
In pemetrexed-resistant malignant pleural mesothelioma (MPM) cell lines, this compound was found to induce caspase-independent cell death. nih.gov This suggests that the mode of cell death induction can be cell-type specific. The compound's ability to cause cell cycle arrest, as discussed previously, is often a precursor to the induction of apoptosis. nih.govnih.gov
The cytotoxic effects of this compound have been consistently observed across different studies, highlighting its potential as an anti-cancer agent. The specific cellular responses, including the IC50 values and the type of cell death induced, can vary depending on the cell line and experimental conditions.
Table 3: In Vitro Anti-proliferative and Cytotoxic Activities of this compound
| Cell Line | Cancer Type | Observed Effect | IC50 Value | Reference |
| HeLa | Gynecological Cancer | Anti-proliferative activity | 9.31 ± 1.01 µM | mdpi.com |
| HT1080 | Fibrosarcoma | Cytotoxic activity | 1.9 µg/mL | mdpi.com |
| HCT116 | Colorectal Cancer | Anti-proliferation, Apoptosis induction (by Picropodophyllotoxin) | Not specified | nih.gov |
| H2452/PEM | Malignant Pleural Mesothelioma | Caspase-independent cell death | Not specified | nih.gov |
| 211H/PEM | Malignant Pleural Mesothelioma | Caspase-independent cell death | Not specified | nih.gov |
Ecological and Environmental Roles of Picropolygamain
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms to protect themselves from a multitude of threats, including herbivorous animals and pathogenic microorganisms like fungi and bacteria. researchgate.netnih.gov These defenses can be broadly categorized as physical barriers (such as thorns, waxes, and tough cell walls) and chemical defenses. nih.govgau.edu.bd Picropolygamain is a key component of the latter, acting as a chemical weapon in the plant's defensive strategy.
Chemical defenses are mediated by a vast array of secondary metabolites, which are compounds not essential for the plant's basic metabolic processes of growth and development but are crucial for its interaction with the environment. nih.gov These compounds can act as toxins, deterrents, or digestibility reducers to fend off herbivores. nih.gov Lignans (B1203133), the class of compounds to which this compound belongs, are known to be part of this chemical shield. They can protect plants against herbivores and have properties that can counter fungi or bacteria. researchgate.net
Research on plants from the Bursera genus, from which this compound has been isolated, indicates that the secondary metabolites they contain, including lignans, exhibit antimicrobial and cytotoxic activities. researchgate.net This suggests that this compound contributes to a plant's ability to resist infections from pathogens. Similarly, the name "this compound" suggests a connection to the Polygonum genus, whose species are known to produce a diverse range of phenolic compounds, including lignans, that help them defend against biotic stresses like pathogens and predators. nih.gov The production of these compounds is a direct defense mechanism that can either kill or slow the development of the attacking organism. nih.gov
Table 1: Overview of Plant Defense Strategies
| Defense Category | Type | Description | Examples |
| Physical/Mechanical | Structural Barriers | First line of defense to prevent access by herbivores and pathogens. nih.gov | Thorns, spines, trichomes (hairs), waxy cuticles, thick cell walls. nih.govgau.edu.bd |
| Chemical (Direct) | Secondary Metabolites | Compounds that are toxic, deterrent, or reduce digestibility for herbivores and pathogens. nih.govnih.gov | Lignans (e.g., this compound), Phenols, Terpenoids, Alkaloids. researchgate.netnih.gov |
| Chemical (Indirect) | Volatile Organic Compounds | Released to attract natural enemies of herbivores (e.g., predators or parasitoids). nih.gov | Jasmonates, Salicylates. |
Allelopathic Interactions and Environmental Impact
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.comresearchgate.net In plant-plant interactions, this often involves a plant releasing allelochemicals into the environment to inhibit the growth of nearby competitors, thereby securing more resources like water, sunlight, and nutrients for itself. mdpi.com
This compound, as a secondary metabolite, is implicated in these chemical interactions. Studies on plants from the Bursera family, a known source of this compound, have reported that compounds isolated from them possess allelopathic activities. researchgate.net The release of such compounds can occur through various means, including root exudation, leaching from leaves and stems, or as volatile organic compounds.
Table 2: Examples of Allelochemical Classes and their Effects
| Chemical Class | General Effect on Target Plants | Source Plant Genera (Examples) |
| Phenolic Compounds | Inhibition of germination, root growth, and nutrient uptake. researchgate.net | Polygonum, Ageratum nih.govnih.gov |
| Terpenoids | Inhibition of seed germination and cell division. nih.gov | Pinus, Salvia nih.gov |
| Alkaloids | Disruption of DNA synthesis and enzyme activity. | Lupinus, Nicotiana |
| Lignans | Cytotoxic and growth-inhibiting activities. researchgate.net | Bursera researchgate.net |
Contribution to Plant Adaptation and Survival
The ability of a plant species to survive and reproduce in a given environment is a measure of its adaptation. Plants, being stationary organisms, cannot flee from unfavorable conditions and have therefore developed remarkable strategies to cope with a wide range of environmental stresses. researchgate.netnih.gov The production of specific secondary metabolites, such as this compound, is a critical component of these adaptive strategies.
By providing a robust defense against herbivores and pathogens, this compound directly enhances the plant's survival prospects. A plant that can effectively deter predators and resist disease is more likely to reach maturity and reproduce. nih.gov Furthermore, by mediating allelopathic interactions, this compound helps the plant compete for essential resources, which is particularly important in dense or resource-limited habitats. mdpi.com The ability to suppress competitors is a significant adaptive advantage. mdpi.com
The ecological distribution of plant species can be linked to their physiological and biochemical capabilities. For instance, studies on different Polygonum species show that their ability to thrive in specific habitats is related to their distinct physiological responses to environmental factors like light and nutrient availability. wesleyan.eduwesleyan.edu The production of a unique profile of secondary metabolites, including compounds like this compound, is an integral part of this adaptive toolkit. It allows a plant species to carve out its ecological niche, successfully warding off enemies and outcompeting neighbors, thus ensuring its long-term survival and evolutionary success. researchgate.netresearchgate.net
Table 3: Summary of Plant Adaptation Strategies
| Adaptation Level | Strategy | Role of this compound (as a Secondary Metabolite) |
| Biochemical | Production of defensive compounds | Acts as a toxin/deterrent to herbivores and pathogens, increasing survival rate. researchgate.netresearchgate.net |
| Physiological | Allelopathic suppression of competitors | Inhibits growth of neighboring plants, securing more resources for the host plant. researchgate.netresearchgate.net |
| Ecological | Niche specialization | Contributes to the plant's ability to thrive in specific environments where it has a competitive edge. wesleyan.eduwesleyan.edu |
Advanced Analytical Methodologies for Picropolygamain Research
Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detection
Chromatographic techniques are fundamental for the isolation and purification of picropolygamain from complex natural matrices, such as plant resins and extracts. sciencepublishinggroup.comijnrd.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, frequently employed for both analytical and preparative purposes. ijnrd.orgresearchgate.net HPLC systems, often coupled with Diode Array Detectors (DAD), allow for the determination of compound purity and can provide preliminary identification based on retention time and UV-Vis spectra. mdpi.comuni-regensburg.de For instance, HPLC has been successfully used to purify this compound from the dichloromethane (B109758) fraction of Bursera microphylla methanol (B129727) extract, with a recorded retention time of 25.659 minutes under specific conditions. figshare.com The purity of isolated this compound is often confirmed to be above 95% using HPLC peak area analysis and ¹H-NMR spectra. mdpi.com
Gas Chromatography (GC), while less common for non-volatile compounds like lignans (B1203133) in their native form, can be applied after derivatization or for the analysis of associated volatile compounds in the source material. thieme-connect.comnih.gov Pyrolysis-GC-MS, a technique that involves thermal decomposition of the sample before separation, can be used to characterize complex polymeric materials and may find application in analyzing the resinous matrix from which this compound is often isolated. measurlabs.comeag.comyoutube.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Semipreparative Luna 5µ Silica (2) 100A (100 x 4.6 mm) | figshare.com |
| Mobile Phase | n-hexane:isopropanol (97:3) | figshare.com |
| Flow Rate | 4 mL/min | figshare.com |
| Detection | UV-Vis at 254 nm | figshare.com |
| Retention Time | 25.659 min | figshare.com |
Hyphenated Techniques in Comprehensive Profiling of this compound and Metabolites (e.g., LC-MS/MS, GC-MS, HRESIMS)
Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the structural elucidation and sensitive detection of this compound and its metabolites. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing complex mixtures. nih.govtandfonline.com These techniques provide molecular weight information and fragmentation patterns, which are crucial for identifying known compounds and elucidating the structures of novel ones. nih.gov HPLC-DAD-ESI/MSn analysis has been used to identify phenolic compounds, including lignans, in Bursera copallifera extracts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds. thieme-connect.comnih.govmdpi.com It has been extensively used to analyze the chemical composition of essential oils and volatile fractions from Bursera species, which may co-occur with this compound. thieme-connect.comscispace.com The MS detector provides detailed information on the molecular mass and fragmentation of analytes, enabling their qualitative and quantitative identification. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for determining the precise molecular formula of isolated compounds. researchgate.netmdpi.comresearchgate.net This technique provides highly accurate mass measurements, which is a key step in the structure elucidation of new natural products. mdpi.com For example, HRESIMS has been used to determine the molecular formulas of numerous sesquiterpenoids isolated alongside lignans from Commiphora myrrha. mdpi.com
**Table 2: Mass Spectrometry Data for Compounds Isolated from *Commiphora myrrha***
| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | Reference |
|---|---|---|---|
| Compound 1 | C₁₅H₂₀O₄ | 265.1435 | mdpi.com |
| Compound 2 | C₁₇H₂₂O₅ | 307.1545 | mdpi.com |
| Compound 7 | C₁₇H₂₄O₅ | 309.1698 | mdpi.com |
| Compound 10 | C₁₅H₁₆O₃ | 245.1174 | mdpi.com |
| Compound 17 | C₁₅H₁₈O₄ | 263.1274 | mdpi.com |
| Compound 28 | C₁₅H₂₂O₄ | 267.1595 | mdpi.com |
Advanced NMR and Mass Spectrometry for Isotope Labeling and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of this compound. mdpi.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are used to establish the connectivity and stereochemistry of the molecule. mdpi.commdpi.com The ¹H- and ¹³C-NMR data for this compound have been reported from various natural sources, with minor differences in chemical shifts observed depending on the solvent and source. jst.go.jp
Metabolomics, the comprehensive study of metabolites in a biological system, is increasingly being applied in natural products research. cicy.mxwits.ac.za LC-MS and GC-MS-based metabolomic approaches can be used to profile the chemical constituents of plant extracts containing this compound and to study how these profiles change in response to different conditions. repositorioinstitucional.mx Isotope labeling studies, in conjunction with MS and NMR, can trace the biosynthetic pathways of lignans like this compound, providing insights into their formation within the plant.
Chemometric and Bioinformatic Approaches for Data Analysis
The vast datasets generated by modern analytical techniques, particularly hyphenated methods, require advanced data processing tools. Chemometrics and bioinformatics play a crucial role in extracting meaningful information from this complex data. researchgate.net
Chemometrics applies statistical and mathematical methods to chemical data. Techniques like Principal Component Analysis (PCA) can be used to analyze HPLC chromatographic profiles, clustering different fractions based on their chemical similarity. repositorioinstitucional.mx This approach helps in the rapid screening and classification of plant extracts. scribd.com
Bioinformatics tools are essential for managing and interpreting large-scale biological data. In the context of this compound research, bioinformatics databases and prediction tools can be used. For instance, network pharmacology approaches, which integrate data from multiple sources, can predict potential protein targets and signaling pathways for compounds like this compound, as demonstrated in studies on traditional Chinese medicine for diabetes. nih.gov
Microscopic and Imaging Techniques for Subcellular Localization
Understanding where this compound is synthesized and stored within the plant cell is crucial for comprehending its physiological role. Microscopic and imaging techniques are vital for this purpose.
While specific studies on the subcellular localization of this compound are not widely reported, techniques like confocal laser scanning microscopy (CLSM) hold significant promise. nih.gov CLSM allows for the non-destructive, three-dimensional imaging of cells and tissues at high resolution. nih.gov By using fluorescent probes or exploiting the natural fluorescence of compounds, it may be possible to visualize the distribution of this compound within the cellular compartments of the source plant. Histochemical localization techniques, which have been used to identify the distribution of other secondary metabolites like saikosaponins in plant roots, could also be adapted for this compound research. thegoodscentscompany.com
Future Perspectives and Emerging Research Directions
Integration of Omics Technologies in Picropolygamain Research
The application of "omics" technologies, including genomics, proteomics, and metabolomics, is set to revolutionize this compound research. These high-throughput methods offer a holistic view of the biological systems interacting with the compound, moving beyond single-target studies to a network-level understanding.
Genomics and Transcriptomics: By analyzing the genome and transcriptome of plants that produce this compound, such as those from the Commiphora and Bursera genera, researchers can identify the genes and regulatory networks responsible for its biosynthesis. researchgate.netmdpi.com This knowledge is the first step toward metabolic engineering and synthetic biology applications. Transcriptomic analysis of human cells or tissues treated with this compound can reveal changes in gene expression, offering insights into its mechanisms of action.
Proteomics: This technology identifies the full complement of proteins in a biological sample. In the context of this compound, proteomics can pinpoint the protein targets with which the compound directly interacts. nih.gov Furthermore, it can reveal downstream changes in protein expression and post-translational modifications that occur in response to this compound treatment, helping to build a detailed picture of its effects on cellular pathways.
Development of Novel Biosynthetic Pathways via Synthetic Biology
The natural sourcing of this compound can be limited by the slow growth of producer plants and low yields, making chemical synthesis or biotechnological production attractive alternatives. rsc.org Synthetic biology, combined with metabolic engineering, offers a powerful platform to design and construct novel biosynthetic pathways for this compound in microbial or plant-based systems. ebsco.comrsc.org
The general strategy involves several key steps:
Pathway Elucidation: Identifying the complete set of enzymes responsible for converting precursor molecules into this compound in the native plant. jic.ac.uk
Gene Transfer: Transferring the identified biosynthetic genes into a suitable production host, such as baker's yeast (Saccharomyces cerevisiae) or E. coli. ebsco.comnih.gov These microorganisms are well-characterized, grow rapidly, and are amenable to genetic manipulation. ebsco.com
Pathway Optimization: Engineering the host's metabolism to increase the availability of precursor molecules and to enhance the efficiency of the heterologous pathway. wikipedia.org This can involve overexpressing rate-limiting enzymes or blocking competing metabolic pathways. wikipedia.org
Fermentation: Cultivating the engineered microbes in large-scale bioreactors to produce this compound in a controlled and sustainable manner.
This approach has been successfully used for other complex plant-derived natural products, such as artemisinin (B1665778) and paclitaxel (B517696) (Taxol), demonstrating its feasibility for industrial-scale production. ebsco.comnih.gov The development of synthetic biology routes for this compound would not only ensure a stable and scalable supply but also open avenues for producing novel derivatives with potentially improved properties. rsc.orgnih.gov
Advanced Computational Approaches for Structure-Function Prediction
Computational methods are becoming indispensable tools in drug discovery and development, offering a rapid and cost-effective way to predict the biological activities of compounds and to understand their mechanisms of action at a molecular level. nih.govalliedacademies.org For this compound, these approaches can accelerate research significantly.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comdovepress.com Researchers can use molecular docking to screen large libraries of proteins and identify potential biological targets for this compound. mdpi.com By simulating the interaction between this compound and the active site of a target protein, such as an enzyme or a receptor, scientists can gain insights into its binding affinity and mode of action. researchgate.netmdpi.com This can help to explain its observed biological effects and guide the design of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By analyzing a set of lignans (B1203133) with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives of this compound. This allows for the virtual screening of potential new compounds before they are synthesized, saving time and resources.
Protein Structure Prediction: Advances in artificial intelligence, such as AlphaFold2, have revolutionized the ability to predict the three-dimensional structure of proteins from their amino acid sequence. nih.govfrontiersin.org This is crucial when the experimental structure of a potential protein target for this compound is unavailable, enabling docking and other structure-based drug design methods. alliedacademies.orgfrontiersin.org
| Computational Method | Principle | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. mdpi.com | Identify potential protein targets, understand binding interactions, and guide the design of new analogues. |
| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. researchgate.net | Predict the biological activity of novel this compound derivatives; prioritize synthesis of the most promising compounds. |
| Protein Structure Prediction | Generates 3D models of proteins from their amino acid sequence. nih.gov | Enable structure-based drug design when the experimental structure of a target protein is unknown. |
Q & A
Q. What experimental methodologies are recommended for identifying and quantifying Picropolygamain in biological systems?
To isolate and quantify this compound, researchers should employ a combination of chromatographic techniques (e.g., HPLC or LC-MS) for separation and mass spectrometry for precise quantification. Ensure calibration curves are validated using certified reference materials, and include negative controls to account for matrix interference . For biological samples, consider tissue-specific extraction protocols to minimize degradation, as outlined in pharmacokinetic studies of structurally similar compounds .
Q. How should researchers design initial in vitro studies to assess this compound’s bioactivity?
Adopt a dose-response framework with at least five concentrations spanning three orders of magnitude to establish IC50/EC50 values. Use cell lines with validated genetic stability (e.g., STR profiling) and include positive/negative controls (e.g., known agonists/inhibitors). Replicate experiments across three independent trials to account for batch variability . For mechanistic insights, pair viability assays with pathway-specific reporters (e.g., luciferase-based transcriptional activity assays) .
Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound?
Use non-linear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Apply the Akaike Information Criterion (AIC) to compare model fits. For multi-factorial experiments (e.g., time × concentration), employ mixed-effects models with random intercepts for biological replicates. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action be systematically resolved?
Contradictions often arise from differences in experimental conditions (e.g., cell type, assay duration). Conduct a cross-study reproducibility analysis :
- Replicate key experiments under standardized conditions (pH, serum concentration, passage number).
- Perform target deconvolution via chemoproteomics or CRISPR-Cas9 knockout screens to identify off-target effects .
- Apply Bayesian meta-analysis to quantify heterogeneity across studies, using tools like MetaLab .
Q. What strategies optimize the translational relevance of in vivo studies involving this compound?
Use PICOT framework to structure preclinical studies:
- Population : Select animal models with genetic/pathological relevance to the target disease.
- Intervention : Define pharmacokinetic parameters (e.g., Cmax, AUC) to align dosing with human-equivalent levels.
- Comparison : Include comparator compounds with known clinical efficacy.
- Outcome : Use biomarkers validated in human trials (e.g., plasma cytokines, imaging endpoints).
- Time : Monitor acute vs. chronic effects .
Q. How can researchers address variability in this compound’s stability under different storage conditions?
Design a stability-by-design (SbD) study :
- Test degradation kinetics at temperatures (−80°C, −20°C, 4°C) and pH levels (2–9).
- Use accelerated stability testing (40°C/75% RH) per ICH guidelines.
- Analyze degradation products via NMR or high-resolution MS and cross-reference with toxicity databases .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
